Product packaging for Myricetin 3-rhamnoside(Cat. No.:)

Myricetin 3-rhamnoside

Cat. No.: B8798848
M. Wt: 464.4 g/mol
InChI Key: DCYOADKBABEMIQ-UHFFFAOYSA-N
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Description

Significance of Flavonoid Glycosides in Contemporary Natural Product Research

Flavonoids represent a vast and diverse group of polyphenolic secondary metabolites found throughout the plant kingdom. researchgate.netmdpi.com In nature, these compounds predominantly exist not as free aglycones but as flavonoid glycosides, where one or more hydroxyl groups are bound to a sugar moiety. mdpi.comtandfonline.commdpi.com This glycosylation is a critical factor in their biological and chemical properties. The attachment of sugars, most commonly glucose, rhamnose, galactose, or arabinose, significantly impacts the flavonoid's water solubility, stability, and bioavailability. mdpi.commdpi.commdpi.com

Contemporary natural product research places significant emphasis on flavonoid glycosides due to their extensive range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comd-nb.info The sugar portion of the molecule can influence how the compound is absorbed, metabolized, and distributed within an organism, potentially altering its therapeutic efficacy. mdpi.commdpi.com For instance, while O-glycosylation can sometimes reduce certain in vitro bioactivities compared to the parent aglycone, it can also enhance stability, reduce toxicity, and improve specific targeting capabilities. tandfonline.commdpi.com In some cases, flavonoid glycosides have demonstrated equal or even superior in vivo activity compared to their aglycones. tandfonline.comscispace.com The continued discovery of new flavonoid glycosides from nature, coupled with ongoing investigations into their synthesis, biosynthesis, and pharmacological effects, underscores their importance as lead compounds in drug discovery and as valuable phytochemicals in nutraceuticals. researchgate.netresearchgate.netnih.gov

Overview of Myricetin (B1677590) 3-Rhamnoside as a Subject of Advanced Academic Inquiry

Myricetin 3-rhamnoside, also known as myricitrin (B1677591), is a flavonol O-glycoside that has emerged as a significant subject of advanced academic inquiry. mdpi.comontosight.ai It consists of the aglycone myricetin attached to a rhamnose sugar molecule at the 3-position. ontosight.ainih.gov This compound is naturally present in a wide array of plants, highlighting its widespread distribution and accessibility for research. mdpi.comimist.ma

Initial research focused on the isolation and characterization of this compound from various botanical sources. It has been identified in the leaves, bark, and roots of plants from the Myricaceae family, as well as in Daebong persimmon peels, the leaves of Guiera senegalensis, and fruits like highbush blueberries. ontosight.ainih.govimist.mafoodb.ca Spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC/MS), have been crucial in confirming its structure, which has a chemical formula of C₂₁H₂₀O₁₂. ontosight.ainih.govnih.gov

Subsequent academic inquiry has delved into its diverse pharmacological activities. Numerous studies have demonstrated its potential across various research models, establishing it as a molecule of considerable scientific interest.

Detailed Research Findings on the Biological Activities of this compound

Biological ActivityResearch Model/AssayKey Findings and Reported ValuesReference
AnticancerHormone-independent breast cancer cells (MDA-MB-231)Significantly retarded cell growth. IC50 values of 88.64 µM (SRB assay) and 56.26 µM (MTT assay). Inhibited hyaluronidase (B3051955) (HYAL) and ornithine decarboxylase (ODC). tandfonline.comnih.gov
Antidiabeticα-amylase and α-glucosidase inhibition assaysShowed potent inhibition. IC50 for α-amylase was 65.17 µg/mL. IC50 for α-glucosidase was 69.02 µg/mL, which was more active than the standard, acarbose. researchgate.net
AntioxidantDPPH radical scavenging and FRAP assaysDemonstrated strong antioxidant activity, identified as a major antioxidant component of Daebong persimmon peel. nih.gov
AntioxidantXanthine (B1682287) oxidase inhibition assayShowed potent inhibition of xanthine oxidase activity (59% inhibition at 100 µg/ml). IC50 for lipid peroxidation was 220 µg/ml. chemfaces.com
AntibacterialBroth microdilution assayActive against Bacillus cereus, Escherichia coli, and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/ml for all three. nih.gov
AntiviralHepatitis B virus modelExhibited antiviral activity against Hepatitis B virus. imist.ma
Wound HealingIn vitro scratch assay with human fibroblasts (NHDFs)Effectively promoted fibroblast migration, showing a two-fold higher rate of wound closure compared to the negative control at a concentration of 10 µg/mL. mdpi.com
Anti-inflammatoryTNF-α stimulated human keratinocytes (HaCaT cells)The presence of the rhamnose sugar moiety was observed to decrease the anti-inflammatory activity compared to its aglycone, myricetin. frontiersin.org

Identification of Key Research Gaps and Future Directions in this compound Studies

Despite the growing body of research, several key gaps exist in the scientific understanding of this compound, pointing toward important future research directions.

Identified Research Gaps:

Limited In Vivo Data: A significant portion of the research on this compound's bioactivity has been conducted in vitro. nih.govtandfonline.comresearchgate.net There is a pronounced lack of comprehensive in vivo studies to validate these findings and to understand its pharmacokinetics and metabolism in living systems. tandfonline.comscispace.com

Mechanistic Clarity: For many of its reported effects, the precise molecular mechanisms remain only partially understood. For example, while it is known to inhibit enzymes like hyaluronidase and α-glucosidase, the broader signaling pathways it modulates require deeper investigation. tandfonline.comresearchgate.netchemfaces.com

Biosynthesis Optimization: While methods for producing this compound in engineered microorganisms exist, the efficiency and yield of these biotransformation processes often require optimization for large-scale production. researchgate.net

Future Research Directions:

Pharmacophore Development: The molecular structure of this compound shows promise as a pharmacophore, or a molecular framework, for designing and synthesizing novel, potent, and safe therapeutic agents, particularly for applications in oncology. tandfonline.comnih.gov

Advanced Mechanistic Studies: Future research should focus on elucidating the detailed molecular targets and signaling cascades affected by the compound. This includes exploring its impact on gene expression related to cellular defense, inflammation, and apoptosis. chemfaces.com

In Vivo and Preclinical Trials: Rigorous in vivo animal studies are the logical next step to confirm its therapeutic potential for conditions like hormone-independent breast cancer, diabetes, and inflammatory disorders before any consideration for clinical trials.

Synergistic Effects: Investigating the potential synergistic effects of this compound with existing chemotherapeutic drugs or other natural compounds could lead to the development of more effective combination therapies. researchgate.net

Computational Modeling: The use of in silico docking and molecular dynamics simulations will continue to be a valuable tool for predicting its binding interactions with biological targets and for understanding its antioxidant mechanisms at a quantum chemical level. tandfonline.comualberta.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O12 B8798848 Myricetin 3-rhamnoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3

InChI Key

DCYOADKBABEMIQ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

melting_point

194 - 197 °C

physical_description

Solid

Origin of Product

United States

Occurrence, Isolation, and Distribution in Biological Systems

Natural Sources and Phytogeographical Distribution of Myricetin (B1677590) 3-Rhamnoside

Myricetin 3-rhamnoside, also known as myricitrin (B1677591), is a naturally occurring flavonoid found in a wide array of plant species across the globe. nih.govnih.gov Its distribution spans various plant families, including the Myricaceae, Polygonaceae, Primulaceae, Pinaceae, and Anacardiaceae. nih.gov This compound is frequently identified in fruits, vegetables, teas, and wines. nih.gov

Notable plant sources of this compound include:

Myrtaceae family: Plants such as Myrtus communis (myrtle) and Eugenia jambolana Lam. are known to contain myricetin and its glycosides. researchgate.netimist.ma Phytochemical analyses of Pimenta pseudocaryophyllus, another member of the Myrtaceae family, have also identified various flavonoids, though this compound was not explicitly mentioned in the provided search results. nih.govmdpi.com

Myrica rubra (Chinese bayberry): The bark and leaves of this plant are utilized for the isolation of both myricetin and myricetin 3-O-rhamnoside. imist.maresearchgate.net

Guiera senegalensis: The leaves of this plant have been identified as a source of myricetin-3-rhamnoside. imist.ma

Chamaecyparis obtusa var. formosana: The ethyl acetate (B1210297) extract of this plant contains myricetin-3-O-α-rhamnopyranoside. imist.ma

Acacia mearnsii: The leaves of this plant are a source from which myricitrin (myricetin-3-O-α-l-rhamnoside) has been isolated. nih.gov

Parrotia persica: This plant has been a source for the isolation of myricetin-3-O-β-rhamnoside. mdpi.com

Newtonia buchananii: Myricitrin has been isolated for the first time from this plant species. nih.gov

Rhus typhina (Staghorn Sumac): The aqueous and alcoholic extracts of this invasive plant contain myricetin-3-rhamnoside as a predominant flavonol. mdpi.com

Cistus creticus L.: Myricetin rhamnoside is the most abundant polyphenolic compound identified in extracts from the leaves of this plant. mdpi.com

Myrciaria dubia (Guavijú): The shell of the fruit contains myricetin 3-O-rhamnoside. ssu.ac.ir

Nymphaea lotus: Myricetin 3'-rhamnoside has been reported in this plant. nih.gov

Syzygium samarangense (Wax Apple): Myricetin-3-O-α-rhamnoside has been isolated from the leaves of this plant. mdpi.com

Licania egregia: The methanolic extract of the leaves yielded myricetin 3-O-α-L-rhamnoside. researcher.life

Rheum emodi (Himalayan Rhubarb): Myricitrin has been isolated from this medicinal plant. nih.gov

Food Sources: this compound is found in highbush blueberries (Vaccinium corymbosum) and lentils (Lens culinaris). It has also been detected in summer grapes (Vitis aestivalis), blackberries and raspberries (Rubus), common hazelnuts (Corylus avellana), sapodillas (Manilkara zapota), and black walnuts (Juglans nigra). foodb.ca

The phytogeographical distribution of these plants indicates a wide global presence of this compound, from Asia to the Americas and Africa.

Methodologies for Extraction and Enrichment of this compound from Plant Matrices

The extraction and enrichment of this compound from plant materials involve various techniques, ranging from traditional solvent-based methods to more advanced technologies. The choice of method often depends on the plant matrix and the desired purity of the final extract. imist.mamuni.cz

Conventional solvent extraction is a widely used method for obtaining flavonoids from plant sources. imist.mafrontiersin.org The selection of the solvent is a critical step, as the polarity of the solvent significantly influences the extraction efficiency. researchgate.net

Commonly used solvents for flavonoid extraction include:

Methanol (B129727)

Ethanol (B145695)

Ethyl acetate

Acetone

Water nih.govmdpi.commdpi.com

Methanol is often considered a suitable solvent due to its ability to provide good solubility and higher extraction yields for flavonoids. nih.gov For instance, an 80% aqueous methanol solution has been effectively used for the ultrasonic-assisted extraction of flavonoids from Acacia mearnsii leaves. nih.gov In some cases, a sequence of solvents with varying polarities, such as petroleum ether, dichloromethane, and ethyl acetate, is used to fractionate the crude extract and enrich the flavonoid content. nih.gov Hot water or hot ethanol can also be employed for extraction, with the potential for subsequent precipitation by adjusting the temperature or the water-ethanol ratio. mdpi.com

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced extraction technologies have been developed. frontiersin.orgnih.govfrontiersin.org These modern techniques are generally faster, more efficient, and more environmentally friendly. frontiersin.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the plant matrix, which accelerates the extraction process. nih.govresearchgate.net The electromagnetic energy causes ionic conduction and dipole rotation, leading to the disruption of plant cells and the release of target compounds. nih.gov This method has been shown to provide higher relative yields compared to conventional techniques. nih.gov For example, MAE has been optimized for the sequential extraction of quercetin-3-O-rhamnoside from Piliostigma thonningii leaves. researchgate.net

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govupm.edu.my The properties of the supercritical fluid can be manipulated by adjusting the temperature and pressure, allowing for selective extraction. upm.edu.myresearchgate.net While supercritical CO2 is non-polar, a polar co-solvent, such as ethanol, is often added to enhance the extraction of more polar compounds like flavonoids. nih.gov SFE is considered a "green" technology due to the use of a non-toxic and readily available solvent. mdpi.com Enzyme-assisted SFE has also been developed to improve the extraction of flavonoid aglycones from apple pomace by first hydrolyzing the glycosidic bonds. bohrium.com

Other advanced techniques for flavonoid extraction include ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and enzyme-assisted extraction. frontiersin.orgnih.gov

Chromatographic Separation and Purification Strategies for this compound

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds present in the crude extract. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating pure compounds from complex mixtures. researcher.lifenih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov Reversed-phase chromatography is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. researcher.life

For instance, myricetin 3-O-α-L-rhamnoside has been successfully isolated from the methanolic extract of Licania egregia leaves using preparative reversed-phase HPLC. researcher.life Similarly, myricitrin was purified from persimmon peel using a combination of column chromatography and preparative HPLC. nih.gov The choice of the mobile phase gradient is crucial for achieving good separation. A typical gradient might involve a mixture of water and acetonitrile, often with the addition of an acid like formic acid to improve peak shape. scielo.br

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample. nih.govrsc.orgnih.govscielo.br This method is particularly well-suited for the preparative separation of natural products. nih.gov

The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. scielo.br The partition coefficient (K) of the target compounds in the solvent system determines their retention and separation. nih.govmdpi.com A combination of polyamide column chromatography and HSCCC has been shown to be effective for the rapid enrichment and separation of flavonoid glycosides. rsc.org For example, HSCCC was used for the preparative isolation of flavonoid monoglucosides, including myricetin-3-O-alpha-L-rhamnopyranoside, from the aerial parts of Davilla elliptica. scielo.br

The following table provides a summary of plant sources and the corresponding extraction and purification methods used for this compound.

Plant SourceExtraction MethodPurification MethodReference
Acacia mearnsiiUltrasonic-assisted extraction with 80% aqueous methanolPreparative RP-HPLC nih.gov
Myrica rubraNot specifiedNot specified imist.ma
Licania egregiaSoxhlet extraction with methanolPreparative reversed-phase HPLC researcher.life
Davilla ellipticaPartitioning with n-BuOHHigh-Speed Counter-Current Chromatography (HSCCC) scielo.br
Daebong Persimmon PeelSolvent extraction (80% methanol)Silica gel and octadecylsilane (B103800) column chromatography, preparative HPLC nih.gov
Parrotia persicaSequential percolation with various solventsSephadex LH-20 column chromatography mdpi.com
Syzygium samarangenseNot specifiedSephadex LH20 column chromatography mdpi.com
Rheum emodiNot specifiedPreparative LC/MS nih.gov

Biosynthesis, Biotransformation, and Metabolic Pathways

Enzymatic Pathways in the Biosynthesis of Myricetin (B1677590) 3-Rhamnoside Precursors within Plants

The biosynthesis of Myricetin 3-rhamnoside in plants is a multi-step process involving several key enzymes that construct the flavonoid backbone and subsequently modify it. The foundational steps involve the general flavonoid biosynthesis pathway, starting from phenylalanine. This precursor is converted through a series of enzymatic reactions to produce naringenin (B18129) chalcone (B49325) and then naringenin. frontiersin.org

From naringenin, the pathway branches towards the synthesis of various flavonoids. Specifically for myricetin precursors, flavanone (B1672756) 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol (B1209521). frontiersin.orgnih.gov This is a critical juncture, as dihydrokaempferol serves as a substrate for further hydroxylation and subsequent conversion to flavonols. mdpi.com

UDP-dependent glycosyltransferases (UGTs) are pivotal enzymes in the final stages of this compound biosynthesis, responsible for attaching a rhamnose sugar moiety to the myricetin aglycone. nih.gov This glycosylation step is crucial as it enhances the solubility, stability, and bioavailability of the flavonoid. nih.govresearchgate.netnih.gov

Plant UGTs utilize UDP-activated sugar donors, such as UDP-rhamnose, and typically contain a conserved Plant Secondary Product Glycosylation (PSPG) motif. nih.gov In the plant Morella rubra, which contains high levels of this compound, two specific UGTs, MrUGT78R1 and MrUGT78R2, have been identified as functional UDP-rhamnosyltransferases that catalyze this reaction. nih.govresearchgate.net Similarly, in the ornamental plant montbretia (Crocosmia x crocosmiiflora), the enzyme UGT77B2 has been shown to catalyze the rhamnosylation of myricetin to produce this compound. nih.gov Research has also demonstrated the use of Arabidopsis-derived glycosyltransferases in engineered Escherichia coli to achieve the rhamnosylation of myricetin. researchgate.netnih.gov

The table below summarizes key UGTs involved in the rhamnosylation of myricetin.

Enzyme IDSource OrganismSubstrateProductReference
MrUGT78R1Morella rubraMyricetinThis compound nih.govresearchgate.net
MrUGT78R2Morella rubraMyricetinThis compound nih.govresearchgate.net
UGT77B2Crocosmia x crocosmiifloraMyricetinThis compound nih.gov
ArGT3Arabidopsis thalianaMyricetinThis compound researchgate.netnih.gov

Before glycosylation can occur, the myricetin aglycone must be synthesized. Two key enzymes in this process are Flavonol Synthase (FLS) and Flavonoid 3',5'-Hydroxylase (F3'5'H).

Flavonol Synthase (FLS) catalyzes the conversion of dihydroflavonols, such as dihydromyricetin (B1665482), into their corresponding flavonols. mdpi.com Specifically, FLS introduces a double bond between the C2 and C3 positions of the C-ring of dihydromyricetin to form myricetin. mdpi.com This is a crucial, rate-limiting step in flavonol biosynthesis. mdpi.com

Flavonoid 3',5'-Hydroxylase (F3'5'H) is a cytochrome P450-dependent monooxygenase responsible for determining the hydroxylation pattern of the B-ring of flavonoids. nih.gov F3'5'H catalyzes the hydroxylation of dihydrokaempferol or kaempferol (B1673270) at the 3' and 5' positions, or quercetin (B1663063) at the 5' position, to produce dihydromyricetin or myricetin, respectively. mdpi.comnih.gov This enzyme is a key determinant in the biosynthesis of tri-hydroxylated flavonoids like myricetin. nih.gov The expression of F3'5'H is critical for the accumulation of myricetin and its derivatives in plants. nih.gov

Microbial and Mammalian Biotransformation of this compound

Once ingested, this compound undergoes significant biotransformation by both the intestinal microbiota and mammalian enzymes. These transformations play a crucial role in its absorption, metabolism, and ultimately its biological effects.

The initial and most critical step in the biotransformation of this compound in the gut is deglycosylation, the removal of the rhamnose sugar moiety. This process is carried out by enzymes produced by the intestinal microbiota. The glycosidic bond in flavonoid glycosides like this compound is generally resistant to hydrolysis by human digestive enzymes. Therefore, the gut microbiota, with its diverse array of glycosidases, is essential for releasing the myricetin aglycone.

This enzymatic cleavage allows for the absorption of the more lipophilic myricetin aglycone across the intestinal wall. The specific bacterial species and enzymes involved in the deglycosylation of this compound are part of the broader metabolic capacity of the gut microbiome to process dietary flavonoids.

Following deglycosylation, the liberated myricetin aglycone can undergo further microbial metabolism, including dehydroxylation. This process involves the removal of hydroxyl groups from the flavonoid structure, leading to the formation of various phenolic acid metabolites. For instance, the C-ring of the flavonoid can be cleaved, followed by dehydroxylation of the resulting phenolic compounds. nih.gov

Studies on the metabolism of related flavonoids like quercetin suggest that dehydroxylation can lead to the formation of metabolites such as 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid. While specific dehydroxylation pathways for myricetin are less characterized, it is expected to follow similar patterns, resulting in metabolites like 3,4,5-trihydroxyphenylacetic acid.

In Vivo Metabolism and Excretion Pathways (Pre-clinical Models)

After absorption, either as the aglycone or its microbially-derived metabolites, myricetin undergoes extensive phase II metabolism in the small intestine and liver before entering systemic circulation. mdpi.com This metabolism primarily involves glucuronidation and sulfation, processes that increase the water solubility of the compounds and facilitate their excretion. mdpi.com

In preclinical models, orally administered myricetin has shown relatively low bioavailability, suggesting extensive metabolism. nih.gov The resulting metabolites, which are predominantly glucuronide and sulfate (B86663) conjugates, are the primary forms found in plasma and urine. mdpi.com For instance, after ingestion of myricetin-containing fruits, myricetin has been detected in the urine in its sulfated form. mdpi.com

The excretion of these metabolites occurs mainly through the urine and, to a lesser extent, the bile. mdpi.com The profile of metabolites excreted can vary depending on the dose and the specific preclinical model. nih.gov The discrepancy between the low oral bioavailability of myricetin and its observed biological effects in preclinical studies suggests that its metabolites may also possess significant bioactivity. frontiersin.org

The table below provides a summary of the major metabolic transformations of this compound.

ProcessLocationKey Enzymes/FactorsProduct(s)
DeglycosylationIntestineMicrobial GlycosidasesMyricetin (aglycone)
DehydroxylationIntestineMicrobial EnzymesVarious Phenolic Acids
GlucuronidationSmall Intestine, LiverUDP-glucuronosyltransferases (UGTs)Myricetin Glucuronides
SulfationSmall Intestine, LiverSulfotransferases (SULTs)Myricetin Sulfates

Advanced Analytical Methodologies for Myricetin 3 Rhamnoside Research

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis (e.g., High-Resolution NMR, Advanced MS)

The definitive identification of Myricetin (B1677590) 3-rhamnoside relies on a combination of spectroscopic methods that provide detailed information about its molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the complete structural elucidation of natural products like Myricetin 3-rhamnoside. One-dimensional (1D) NMR techniques such as ¹H-NMR and ¹³C-NMR provide foundational information. The ¹H-NMR spectrum reveals the number and environment of protons, while the ¹³C-NMR spectrum shows the carbon skeleton of the molecule. For this compound, specific proton signals in the aromatic region confirm the myricetin aglycone, while signals in the aliphatic region are characteristic of the rhamnose sugar moiety.

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the precise connectivity between atoms. For instance, HMBC is critical for identifying the glycosidic linkage by showing a long-range correlation between the anomeric proton of the rhamnose unit and the C-3 carbon of the myricetin aglycone. This confirms that the rhamnose sugar is attached at the 3-position of the flavonoid core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for this compound (in DMSO-d₆)

Atom ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm)
Myricetin Aglycone
C-2 157.1
C-3 134.9
C-4 178.4
C-5 162.3
C-6 98.8 6.20 (d)
C-7 164.3
C-8 93.8 6.36 (d)
C-9 160.1
C-10 104.9
C-1' 121.6
C-2', C-6' 130.9 7.31 (s)
C-3', C-5' 115.5
C-4' 157.7
Rhamnose Moiety
C-1" 101.9 5.45 (d)
C-2" 71.0
C-3" 70.7
C-4" 72.0
C-5" 70.6
C-6" 17.0 1.12 (d)

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

Advanced Mass Spectrometry (MS) provides complementary information, confirming the molecular weight and offering insights into the compound's structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) or Orbitrap MS can determine the elemental composition of this compound (C₂₁H₂₀O₁₂) with high accuracy.

Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. In this technique, the precursor ion corresponding to this compound ([M-H]⁻ at m/z 463 in negative ion mode) is isolated and fragmented. nih.govnih.gov A characteristic fragmentation pattern is the loss of the rhamnoside moiety (146 Da), resulting in a prominent product ion corresponding to the myricetin aglycone at m/z 317. nih.govufmg.br This neutral loss is a key diagnostic feature for identifying this compound in complex mixtures. ufmg.br Further fragmentation of the aglycone provides additional structural details consistent with the myricetin core. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

Ionization Mode Precursor Ion [M-H]⁻ (m/z) Key Fragment Ion (m/z) Neutral Loss (Da) Interpretation
Negative ESI 463.0882 317 146 Loss of the rhamnoside moiety, yielding the myricetin aglycone. nih.govufmg.br

Chromatographic-Mass Spectrometric Integration for Quantification in Complex Biological and Plant Matrices

To accurately quantify this compound in complex samples such as plant extracts or biological fluids, chromatographic separation is essential to isolate the analyte from interfering compounds before detection. The coupling of liquid chromatography with mass spectrometry provides the high selectivity and sensitivity required for this task.

UPLC-MS/MS is a premier technique for the quantitative analysis of this compound. UPLC systems use columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

When coupled with a tandem mass spectrometer (typically a triple quadrupole), this method offers exceptional selectivity through Multiple Reaction Monitoring (MRM). In MRM mode, the instrument is set to detect a specific precursor-to-product ion transition (e.g., m/z 463 → 317 for this compound), which significantly reduces background noise and enhances quantification accuracy, even at very low concentrations. nih.gov This makes UPLC-MS/MS the method of choice for pharmacokinetic studies and for detecting trace amounts of the compound in plant tissues. ekb.eg

Table 3: Typical UPLC-MS/MS Method Parameters for this compound Analysis

Parameter Typical Setting
UPLC System
Column Reversed-phase C18 (e.g., Acquity BEH C18, 1.7 µm) nih.gov
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile nih.gov
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
MS/MS System
Ionization Source Electrospray Ionization (ESI), Negative Mode
Detection Mode Multiple Reaction Monitoring (MRM)

HPLC coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of flavonoids, including this compound. researchgate.net While generally less sensitive than MS, HPLC-DAD is highly reliable and provides valuable spectral information. The DAD acquires UV-Vis spectra for the analyte as it elutes from the column, which aids in peak identification and purity assessment. Flavonols like this compound exhibit characteristic UV absorbance maxima, typically in the ranges of 250–280 nm (Band II) and 350–380 nm (Band I). nih.gov Quantification is performed by comparing the peak area at a specific wavelength (e.g., 368 nm) to a calibration curve generated from authentic standards. nih.gov

Table 4: Representative HPLC-DAD Method Parameters for this compound Analysis

Parameter Typical Setting
HPLC System
Column Reversed-phase C18 (e.g., 5 µm particle size) researchgate.net
Mobile Phase Gradient of acidified water (e.g., with acetic or formic acid) and methanol (B129727) or acetonitrile nih.gov
Flow Rate 0.8 - 1.2 mL/min
Detection Diode Array Detector (DAD)
Wavelength Monitoring at ~254 nm and ~370 nm nih.govresearchgate.net

Development and Validation of Robust Analytical Protocols for this compound in Research Samples

For any quantitative data to be considered reliable and reproducible, the analytical method used must undergo rigorous validation. Method validation ensures that the protocol is fit for its intended purpose. Key validation parameters, as defined by international guidelines (e.g., ICH), are systematically evaluated. nih.gov

Specificity/Selectivity: This parameter demonstrates the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In HPLC-DAD, this is often confirmed by comparing the retention time and UV spectrum of the analyte peak in a sample with that of a pure standard. nih.gov In UPLC-MS/MS, the high selectivity of the MRM transition provides inherent specificity.

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. pensoft.net The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. pensoft.net This is typically evaluated by analyzing a series of standards and performing a linear regression analysis (R² > 0.99 is generally required). researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. pensoft.net Acceptable recovery is typically within 85-115%. nih.gov

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov RSD values are typically required to be less than 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pensoft.net The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. pensoft.net These parameters are crucial for determining the sensitivity of the method.

Table 5: Summary of Key Analytical Method Validation Parameters

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure the signal is from the analyte only. No interfering peaks at the analyte's retention time.
Linearity To confirm a proportional response to concentration. Correlation coefficient (R²) ≥ 0.99 researchgate.net
Accuracy To measure how close the result is to the true value. Recovery typically within 85-115% nih.gov
Precision To measure the repeatability of the results. Relative Standard Deviation (RSD) ≤ 15% nih.gov
LOD To determine the lowest detectable concentration. Signal-to-Noise Ratio (S/N) of ~3:1

| LOQ | To determine the lowest quantifiable concentration. | Signal-to-Noise Ratio (S/N) of ~10:1 |

The development and thorough validation of these analytical methods are critical for generating high-quality, reliable data in any research involving this compound.

Biological Activities and Molecular Mechanisms of Action Pre Clinical Research Focus

Antioxidant and Radical Scavenging Activities of Myricetin (B1677590) 3-Rhamnoside

The antioxidant capacity of Myricetin 3-rhamnoside has been demonstrated through its ability to neutralize free radicals and modulate cellular oxidative stress markers.

This compound has been evaluated using several established in vitro antioxidant assays, which collectively demonstrate its significant radical scavenging and protective capabilities. The compound has shown potent activity in scavenging the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, with one study reporting an IC50 value of 1.4 µg/ml. nih.gov Other studies have also confirmed its scavenging abilities against DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radicals. researchgate.net

The compound also exhibits inhibitory effects against enzymes involved in the generation of reactive oxygen species. Specifically, this compound has been shown to inhibit xanthine (B1682287) oxidase activity. At a concentration of 100 µg/ml, it demonstrated a 59% inhibition of this enzyme. nih.gov Furthermore, its capacity to prevent lipid peroxidation, a key process in cellular damage induced by oxidative stress, has been noted, with a reported IC50 value of 220 µg/ml. nih.govresearchgate.net

AssayMeasured ActivitySource
DPPH Radical ScavengingIC50: 1.4 µg/ml nih.gov
Xanthine Oxidase Inhibition59% inhibition at 100 µg/ml nih.gov
Lipid Peroxidation InhibitionIC50: 220 µg/ml nih.govresearchgate.net

Beyond direct radical scavenging, this compound influences endogenous antioxidant systems within cells. In human keratinocyte cells (HaCaT), the compound was found to protect glutathione (GSH) levels, a critical intracellular antioxidant, when the cells were exposed to the toxic agent sodium arsenite. researchgate.net

Studies suggest that this compound can modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net The Nrf2 pathway is a primary regulator of cellular antioxidant responses, controlling the expression of numerous protective genes. nih.gov In response to oxidative stress, this compound was found to modulate the expression patterns of cellular genes involved in managing oxidative stress, including Thioredoxin Reductase 1 (TXNRD1), Thioredoxin (TXN), and Superoxide Dismutase 1 (SOD1). nih.gov The modulation of these genes indicates an enhancement of the cell's intrinsic antioxidant defense capabilities. nih.gov

Anti-inflammatory Modulatory Effects

This compound has demonstrated the ability to modulate inflammatory responses in cellular models, primarily through the inhibition of pro-inflammatory mediators and the regulation of key signaling pathways.

Pre-clinical research has shown that this compound can suppress the production of key cytokines involved in inflammation. In a study using HaCaT cells stimulated with Tumor Necrosis Factor-alpha (TNF-α), this compound concentration-dependently reduced the release of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils. researchgate.net The IC50 value for this inhibition was calculated to be 121.9 µM. researchgate.net Furthermore, this compound has been credited with in vitro anti-inflammatory activity by significantly reducing the accumulation of intracellular reactive oxygen species (ROS), which are known to act as signaling molecules in inflammatory cascades. researchgate.net

The anti-inflammatory effects of this compound are linked to its ability to interfere with critical intracellular signaling pathways that regulate the inflammatory response. The compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human keratinocytes. researchgate.net Additionally, it has been reported to downregulate pro-inflammatory mediators that are dependent on Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of numerous inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). researchgate.net

Antiproliferative and Apoptotic Inducing Activities in Cellular Models

This compound has been investigated for its potential to inhibit the growth of cancer cells. Research has focused on its effects on cell viability, proliferation, and the induction of cell cycle arrest in specific cancer cell lines.

In a study utilizing the hormone-independent, triple-negative breast cancer cell line MDA-MB-231, this compound was found to significantly retard cell growth. tandfonline.com The antiproliferative efficacy was quantified using two different cytotoxicity assays. The Sulforhodamine B (SRB) assay revealed an IC50 value of 88.64 µM, while the MTT assay showed an IC50 value of 56.26 µM. tandfonline.com

Cell LineAssayIC50 Value (µM)Source
MDA-MB-231 (Breast Cancer)SRB88.64 ± 7.14 tandfonline.com
MDA-MB-231 (Breast Cancer)MTT56.26 ± 8.50 tandfonline.com

Cell Cycle Arrest Mechanisms

This compound has been observed to exert antiproliferative effects by inducing cell cycle arrest. In a study involving hormone-independent breast cancer cells (MDA-MB-231), this compound was found to significantly slow down cell growth. tandfonline.comnih.gov The mechanism behind this retardation of proliferation involves the induction of cell cycle arrest in the G0/G1 phase, with a reported fold change of 1.10, which suppressed the transition of cells into the S-phase. tandfonline.comnih.gov

Research on the aglycone, myricetin, provides further insight into the potential mechanisms for this class of flavonoids. In human hepatoma HepG2 cells, myricetin triggered G2/M phase arrest. nih.gov This was mediated by a decrease in the activity of the cyclin B/Cdc2 complex. nih.gov The molecular events included an increase in the protein levels of the p53/p21 cascade and a marked decrease in Cdc2 and cyclin B1 protein levels. nih.gov Furthermore, myricetin treatment led to the upregulation of the inactive, phosphorylated form of Cdc2 (Thr14/Tyr15) and a downregulation of the CDK7 kinase protein, which is responsible for activating Cdc2. nih.gov Studies on hepatocellular carcinoma and bladder cancer cells have also confirmed myricetin's ability to induce G2/M phase arrest. frontiersin.orgsciety.org

Table 1: Research Findings on Cell Cycle Arrest Mechanisms

Induction of Apoptosis Pathways (e.g., Caspase Activation, Bax/Bcl-2 Ratio)

The induction of apoptosis, or programmed cell death, is a key mechanism of action for myricetin and its derivatives. In preclinical studies, myricetin has been shown to induce apoptosis in various cancer cell lines through the modulation of critical signaling pathways.

A primary pathway implicated is the mitochondrial apoptosis pathway. Research on pancreatic cancer cells demonstrated that myricetin increased the levels of both caspase-9 and caspase-3, indicating its role in activating the intrinsic apoptosis cascade. nih.govnih.gov Similarly, in SK-BR-3 human breast cancer cells, myricetin treatment led to a significant increase in apoptotic bodies. frontiersin.org This was accompanied by an increase in the levels of cleaved PARP and the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2. frontiersin.org The regulation of the Bax/Bcl-2 ratio is a critical control point for apoptosis. Studies on human colon cancer cells (HCT-15) also confirmed that myricetin increases the Bax/Bcl-2 ratio, promoting cell death. nih.gov

Further investigations into lung cancer cells revealed that myricetin activates caspase-3 to induce pyroptosis, a form of inflammatory programmed cell death. nih.govnih.gov This activation was linked to endoplasmic reticulum (ER) stress, which subsequently activates caspase-12 and then caspase-3. nih.gov The activated caspase-3 cleaves Gasdermin E (GSDME), leading to cell lysis. nih.govnih.gov In prostate cancer cells, myricetin treatment also resulted in the upregulation of cleaved caspase-3 and cleaved caspase-9. ajol.info

Table 2: Effects of Myricetin on Key Apoptotic Proteins

Neuroprotective Potentials and Associated Mechanisms

Myricetin and its glycosides have demonstrated significant neuroprotective potential in various preclinical models. frontiersin.org The mechanisms underlying these effects are multifaceted, involving the inhibition of oxidative stress, cellular apoptosis, and neuroinflammatory responses. mdpi.com A study on Myricetin 3-glucoside, a related compound, showed that it exerts a protective effect against brain injury induced by cerebral ischemia in rats. nih.gov This protection was associated with the regulation of the Bcl-2/Bax protein ratio. nih.gov

Research on myricetin has shown its potential in models of several neurodegenerative conditions. researchgate.net In models of cerebral ischemia, myricetin administration was found to reduce neuronal apoptosis and infarct area. nih.gov The proposed mechanisms include the activation of pro-survival signaling pathways such as Akt and Nrf2, and the inhibition of stress-related pathways like p38 and NF-κB. nih.gov In cellular models, myricetin attenuated neuronal damage from oxygen-glucose deprivation by reducing reactive oxygen species production and inhibiting caspase-3. nih.gov

Modulation of Neuroinflammation and Oxidative Stress in Neuronal Cells

Neuroinflammation is a key pathological feature in many nervous system disorders, and its inhibition is a potential therapeutic strategy. mdpi.com Myricetin has been shown to modulate neuroinflammatory processes. For example, in BV-2 microglia cells, myricetin can shift the response from a pro-inflammatory state to an anti-inflammatory M2 phenotype, which protects neuronal cells from inflammation-induced death. mdpi.com In animal models of cerebral ischemia, myricetin suppressed abnormally increased levels of pro-inflammatory cytokines. nih.gov

The antioxidant properties of myricetin contribute significantly to its neuroprotective effects by combating oxidative stress, a major factor in neuronal cell damage. researchgate.netnih.gov Myricetin has been shown to reduce levels of malondialdehyde (MDA) and reactive oxygen species (ROS) while restoring levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD) in ischemic brain tissue. nih.gov However, it is noteworthy that in the presence of excess copper ions, myricetin can exhibit pro-oxidant behavior in neuroblastoma SH-SY5Y cells, exacerbating copper-induced toxicity and cell death by increasing ROS production. nih.gov

Inhibition of Amyloid-beta Aggregation and Related Pathways

The aggregation of misfolded proteins, such as amyloid-beta (Aβ), is a central event in the pathology of neurodegenerative diseases like Alzheimer's disease. Myricetin has been identified as a potent inhibitor of amyloid fibril formation. It has been shown to inhibit the aggregation of Aβ and tau peptides. The mechanism involves stabilizing the native structures of proteins, thereby preventing their misfolding and self-assembly into toxic oligomers and fibers.

Molecular docking studies have revealed a strong affinity of myricetin for both native and partially unfolded protein conformations, mediated by hydrogen bonds and hydrophobic interactions. Beyond preventing the initial aggregation, myricetin has also been observed to promote the disassembly of mature amyloid fibrils. Its ability to inhibit the aggregation of other amyloidogenic proteins, such as islet amyloid polypeptide (IAPP) which is associated with type II diabetes, further highlights its potential as a broad-spectrum anti-amyloid agent.

Immunomodulatory Effects

Impact on Lymphocyte Proliferation and Function

Myricetin has been shown to modulate immune responses, particularly those involving T lymphocytes. In a study using mouse T lymphocytes, myricetin inhibited their activation in a dose-dependent manner. This was evidenced by a reduction in cell proliferation and a decrease in the synthesis of key cytokines associated with different T helper cell subsets, including interferon-γ (IFN-γ), interleukin (IL)-2, IL-4, and IL-17.

The mechanism for this inhibitory effect was attributed to myricetin-induced oxidative stress. The compound caused an accumulation of hydrogen peroxide (H₂O₂) in the cell culture medium, which in turn inhibited T cell proliferation and cytokine synthesis. This finding was supported by the observation that the antioxidant N-acetyl cysteine could restore the proliferative response in myricetin-treated T cells. Interestingly, the presence of antigen-presenting cells, such as dendritic cells or bone marrow-derived macrophages, negated the inhibitory effect of myricetin on T cell activation, suggesting that these cells may protect T cells from myricetin-induced oxidative stress.

Cytokine Production Modulation

Pre-clinical, in vitro research indicates that this compound can modulate the production of specific cytokines. In a study involving immortalized human keratinocytes (HaCaT cells) stimulated with tumor necrosis factor-alpha (TNFα), this compound was shown to reduce the levels of interleukin-8 (IL-8) in a concentration-dependent manner researchgate.net. The half-maximal inhibitory concentration (IC50) for this reduction of IL-8 was determined to be 121.9 µM researchgate.net.

Antiviral Properties (in vitro)

This compound has demonstrated antiviral activity against several viruses in in vitro settings. Studies have shown its efficacy against Chikungunya virus (CHIKV), Human Immunodeficiency Virus type 1 (HIV-1), and Influenza A virus (IAV) mdpi.comnih.govnih.gov.

Against Chikungunya virus, this compound exhibited a dose-dependent antiviral effect, significantly reducing the viral titer at concentrations ranging from 18.8 to 150 µg/mL. mdpi.com In studies with HIV-1, the compound was effective, with a reported half-maximal effective concentration (EC50) of 120 µM in MT4 cells researchgate.netnih.gov. Research on Influenza A virus (H1N1) also indicated that this compound possesses antiviral properties nih.gov.

Table 1: In Vitro Antiviral Activity of this compound
VirusCell Line/ModelMetricFindingSource
Chikungunya Virus (CHIKV)Vero CellsViral Titer ReductionDose-dependent reduction at 18.8-150 µg/mL mdpi.com
Human Immunodeficiency Virus type 1 (HIV-1)MT4 CellsEC50120 µM researchgate.netnih.gov
Influenza A Virus (IAV) H1N1MDCK CellsViral Titer ReductionEffective in co-penetration treatment nih.gov

A key mechanism behind the antiviral activity of this compound is its ability to inhibit viral enzymes essential for replication. Specifically, it has been shown to inhibit the activity of HIV-1 reverse transcriptase (RT), an enzyme crucial for the HIV life cycle mdpi.comnih.gov. In enzymatic assays, this compound demonstrated an IC50 value of 10.6 µM for the inhibition of HIV-1 RT researchgate.netnih.gov. At concentrations higher than 7.5 µM, it achieved an inhibitory effect of over 65% nih.gov.

Research suggests that this compound can interfere with the initial stages of viral infection, such as entry into the host cell. A study on the Influenza A virus (H1N1) found that the compound was most effective in a co-penetration combined treatment nih.gov. This finding indicates that this compound has an inhibitory effect on the viral attachment and entry stages nih.gov. Flavonoids, as a class of compounds, are recognized for their potential to target various stages of viral infection, including viral entry and replication researchgate.net.

Antimutagenic and Antigenotoxic Activities

This compound has been investigated for its capacity to protect against genetic damage induced by mutagens. It has demonstrated both antimutagenic and antigenotoxic activities in preclinical test systems nih.gov.

The protective effects of this compound against DNA damage have been evaluated using standard toxicological assays. Studies utilizing the SOS chromotest and the Comet assay have shown that the compound exerts an inhibitory effect against mutagenicity induced by various agents nih.gov. Specifically, it has been found to inhibit the mutagenic activity of nifuroxazide, aflatoxin B1, and hydrogen peroxide (H2O2) nih.gov.

This compound has been shown to modulate the expression of genes involved in cellular defense mechanisms against oxidative stress and in the repair of damaged DNA. In response to an oxidative stressor, the compound was found to alter the expression patterns of genes involved in the oxidative stress response, including TXNRD1, TXN, and SOD1. Furthermore, it modulated the expression of a suite of genes critical for DNA damage repair, such as TDG, PCNA, LIG4, XRCC5, DDIT3, MSH2, ERCC5, RPA3, and POLD1.

Table 2: Modulation of Gene Expression by this compound
Cellular ProcessGenes ModulatedSource
Oxidative Stress ResponseTXNRD1, TXN, SOD1, AOE372, SEPW1
DNA Damage RepairTDG, PCNA, LIG4, XRCC5, DDIT3, MSH2, ERCC5, RPA3, POLD1

Cardioprotective and Vasculoprotective Effects (Pre-clinical)

Pre-clinical studies have begun to uncover the potential of this compound in cardiovascular protection. Research indicates that its effects are linked to the modulation of endothelial function and the mitigation of atherosclerotic processes.

The endothelium is critical for maintaining vascular homeostasis, and its dysfunction is an early marker for many vascular diseases. nih.gov Flavonoids, as a class, are known to exert protective effects on the endothelium through anti-inflammatory and anti-oxidative stress mechanisms. nih.gov this compound, specifically, has been noted for its inhibitory effects on oxidative stress-induced endothelial damage in pre-clinical models. This protective action is crucial for preventing the initial stages of vascular damage that can lead to more severe cardiovascular conditions.

Atherosclerosis is a chronic inflammatory condition characterized by the buildup of lipids and fibrous elements in the arterial walls. mdpi.com The therapeutic potential of this compound in this area has been investigated in atherosclerosis-prone animal models. Studies in ApoE−/− mice, a model for studying atherosclerosis, have demonstrated that myricitrin (B1677591) can help prevent early atherosclerosis. tandfonline.com The aglycone form, myricetin, has also been shown to ameliorate atherosclerosis by improving dyslipidemia and inhibiting the formation of foam cells from macrophages. nih.govnih.gov Specifically, myricetin can suppress cholesterol accumulation in macrophages, a key event in the development of atherosclerotic plaques. nih.gov It is also suggested that myricetin may alter cholesterol efflux through the LXR/RXR signaling pathway, which could help prevent cell infiltration in atherosclerotic plaques. mdpi.com

Other Emerging Biological Activities and Research Frontiers

Beyond its cardiovascular potential, this compound has demonstrated a range of other promising biological activities in pre-clinical settings. These include accelerating wound healing, exhibiting antidiabetic properties, and possessing antimicrobial capabilities.

This compound has been identified as a potent agent for accelerating the wound healing process. In vitro and in vivo studies have shown that it can modulate multiple phases of healing. sc.edu

Key research findings include:

Enhanced Wound Closure: Topical application of this compound in rat models has been shown to significantly increase the rate of wound closure compared to control groups. nih.govresearchgate.net

Cellular Proliferation and Migration: The compound promotes the proliferation and migration of fibroblasts and keratinocytes, which are essential for rebuilding the dermal and epidermal layers. nih.govresearchgate.net

Collagen Deposition: It significantly increases the content of hydroxyproline in wound tissues, indicating a high rate of collagen biosynthesis, which is crucial for the tensile strength of healed skin. nih.govresearchgate.net

Anti-inflammatory Action: this compound helps to decrease the infiltration of inflammatory cells at the wound site. nih.gov Furthermore, the level of C-reactive protein (CRP), an inflammatory marker, is significantly lower in animal groups treated with the compound. nih.gov

Table 1: Pre-clinical Studies on Wound Healing Activity of this compound

Model System Key Findings Mechanism of Action
Rat Skin Excision Model Accelerated wound closure, decreased inflammatory cell infiltration. nih.gov Increased collagen biosynthesis (higher hydroxyproline content), reduced C-reactive protein (CRP) and TNF-α expression. nih.gov
Human Dermal Fibroblasts (HDF) & Keratinocytes (in vitro) Promoted cell migration and proliferation. sc.eduresearchgate.net Simultaneous promotion of keratinocyte and fibroblast healing processes. sc.edu
Wistar Rat Excision Wound Model Increased wound contraction, re-epithelialization, and density of fibroblasts and blood capillaries. nih.gov Enhanced collagen deposition, reduction of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Antidiabetic Mechanisms (in vitro, animal models)

This compound and its aglycone, myricetin, have been investigated for their antidiabetic potential, primarily through their ability to inhibit key carbohydrate-metabolizing enzymes. nih.govnih.govnih.gov

The primary mechanism identified in pre-clinical models is the inhibition of α-glucosidase and α-amylase. nih.govresearchgate.net These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. By inhibiting these enzymes, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. nih.govresearchgate.net

In animal models of diabetes, such as streptozotocin-induced diabetic rats and db/db mice, administration of myricetin has been shown to alleviate postprandial hyperglycemia. researchgate.net Long-term dietary consumption significantly reduced serum fasting glucose and blood glycated hemoglobin levels. researchgate.net Further mechanisms attributed to myricetin include increasing the expression of the GLUT4 transporter to enhance glucose uptake into muscles and protecting pancreatic β-cells. nih.gov

Table 2: Antidiabetic Mechanisms of Myricetin and its Glycosides in Pre-clinical Models

Model System Target/Mechanism Observed Effect
In vitro enzyme assays α-glucosidase and α-amylase inhibition. researchgate.netnih.gov Reduced breakdown of carbohydrates.
Streptozotocin-induced diabetic rats Postprandial glucose regulation. researchgate.net Alleviated hyperglycemia after a starch load. researchgate.net
db/db mice (Type 2 Diabetes model) Long-term glycemic control. Reduced serum fasting glucose and glycated hemoglobin. researchgate.net
High-fat diet/STZ-induced diabetic rats Insulin signaling pathway. nih.gov Reduced serum glucose and insulin by increasing insulin receptor and GLUT4 gene expression. nih.gov

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

This compound has demonstrated broad-spectrum antimicrobial properties in various pre-clinical evaluations. nih.gov

Antibacterial Activity: The compound has been shown to be active against several bacterial strains. In one study, this compound (myricitrin) isolated from Newtonia buchananii exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 µg/ml against Bacillus cereus, Escherichia coli, and Staphylococcus aureus. nih.gov It also displays inhibitory effects on the formation of bacterial biofilms, which are communities of bacteria that are often resistant to conventional antibiotics. nih.gov

Antifungal Activity: Research has also confirmed its efficacy against fungal pathogens. This compound was reported to have an MIC of 93.8 µg/mL against the growth of both Candida albicans and Candida tropicalis, two common causes of fungal infections in humans. researchgate.net

Table 3: Antimicrobial Spectrum of this compound

Microorganism Type Activity Reported MIC/Effect
Staphylococcus aureus Gram-positive Bacteria Antibacterial, Antibiofilm 62.5 µg/ml nih.gov
Bacillus cereus Gram-positive Bacteria Antibacterial, Antibiofilm 62.5 µg/ml nih.gov
Escherichia coli Gram-negative Bacteria Antibacterial, Antibiofilm 62.5 µg/ml nih.gov
Candida albicans Fungus (Yeast) Antifungal 93.8 µg/mL researchgate.net
Candida tropicalis Fungus (Yeast) Antifungal 93.8 µg/mL researchgate.net

Structure Activity Relationships Sar and Structural Modifications

Influence of Glycosylation Pattern on Bioactivity of Myricetin (B1677590) 3-rhamnoside

Glycosylation, the attachment of a sugar moiety to a non-sugar molecule (aglycone), significantly impacts the physicochemical properties and biological activities of flavonoids like myricetin. The presence of the rhamnose group at the 3-position of myricetin to form Myricetin 3-rhamnoside (also known as myricitrin) alters its solubility, stability, and bioavailability compared to its aglycone, myricetin. nih.govdss.go.th

The glycosylation pattern can influence how the molecule is absorbed and metabolized in the body. While the aglycone myricetin may exhibit potent activity in in vitro assays, its glycoside form, this compound, can sometimes display enhanced or different biological effects in vivo due to improved pharmacokinetic properties. For instance, some studies suggest that glycosylation can protect the flavonoid core from rapid degradation, allowing for sustained release of the active aglycone. nih.gov

Conversely, for certain activities, the presence of the sugar moiety can hinder the interaction with a biological target. For example, in some enzymatic assays, the aglycone shows stronger inhibition than its glycoside counterpart. The antioxidant activity of this compound has been shown to be slightly less than that of myricetin, although still significant. dss.go.th This suggests that while the rhamnose group is crucial for some aspects of its activity, it can also introduce steric hindrance that may slightly diminish its potency in certain contexts.

Role of the Flavonoid Core Structure (Myricetin Aglycone) in Modulating this compound Activity

The foundational bioactivity of this compound is largely attributed to its aglycone, myricetin. researchgate.net Myricetin is a hexahydroxyflavone, and its core structure possesses key features that are essential for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.gov The arrangement of the A, B, and C rings, along with the presence of a C2-C3 double bond and a 4-oxo group, creates a planar and rigid structure that facilitates interaction with various biological macromolecules. nih.gov

The antioxidant activity of myricetin, and by extension this compound, is heavily dependent on the B-ring. nih.gov The presence of multiple hydroxyl groups on this ring allows for the effective scavenging of free radicals. nih.gov The core flavonoid structure is also crucial for the molecule's ability to chelate metal ions, another important aspect of its antioxidant capacity.

When this compound interacts with biological systems, the myricetin aglycone is often the primary pharmacophore responsible for the observed effects. The rhamnose sugar can be seen as a modulating component that influences the delivery and availability of the active myricetin core to its target sites.

Specific Hydroxyl Group and Ring Substitution Impact on Activity

The number and position of hydroxyl (-OH) groups on the myricetin core are critical determinants of the bioactivity of this compound. The six hydroxyl groups on the myricetin aglycone contribute significantly to its antioxidant potential. nih.gov Specifically, the hydroxyl groups on the B-ring are paramount for its ability to neutralize reactive oxygen species. nih.gov

Structure-activity relationship studies on myricetin and related flavonoids have highlighted the importance of specific hydroxyl substitutions:

B-Ring Hydroxylation : The number of hydroxyl groups on the B-ring has been directly correlated with the inhibition of LDL oxidation. nih.gov The 4'-OH group, in particular, plays a significant role in activity against lipid peroxide radicals. nih.gov

C-Ring and A-Ring Hydroxylation : The hydroxyl group at the 3-position (where the rhamnose is attached in this compound) and the 7-position on the A-ring are also important for various biological activities, including antifungal potential. nih.govresearchgate.net For instance, the substitution of a hydroxyl group at the 7-position of the A-ring is considered to play a major role in the anti-Candida potential of flavonoids. researchgate.net

Any substitution or modification of these hydroxyl groups can dramatically alter the biological activity of the molecule. For instance, methylation or acylation of these groups would be expected to change the molecule's polarity and its ability to form hydrogen bonds, thereby affecting its interaction with target proteins.

Synthetic Modifications and Derivatization Strategies to Enhance Specific Activities

To improve the therapeutic potential of this compound, researchers are exploring various synthetic modifications and derivatization strategies. These approaches aim to enhance specific biological activities, improve bioavailability, and reduce potential toxicity. researchgate.netnih.gov

One common strategy involves the modification of the flavonoid core. For example, introducing different functional groups to the A or B rings can modulate the molecule's electronic properties and steric profile, potentially leading to enhanced interactions with specific biological targets. A series of myricetin derivatives were synthesized by introducing a pyrazole (B372694) ring and a piperazine (B1678402) ring, which showed significant bioactivity against various bacteria. nih.gov

Another approach focuses on modifying the sugar moiety. While the natural form is a 3-O-rhamnoside, synthetic strategies could involve attaching different sugar molecules or modifying the existing rhamnose. For instance, a series of myricetin derivatives with different disaccharide groups were designed and synthesized, and all displayed significant α-glucosidase inhibitory activity in vitro. researchgate.netresearchgate.net This indicates that altering the glycosylation pattern can be a viable strategy to enhance specific bioactivities like hypoglycemic effects.

These synthetic efforts often aim to overcome limitations of the natural compound, such as poor water solubility or low stability. researchgate.netresearchgate.net By creating derivatives with improved physicochemical properties, it may be possible to develop more effective therapeutic agents based on the this compound scaffold. tandfonline.com

Computational Chemistry and Molecular Docking Studies for Target Interaction Prediction

Computational chemistry and molecular docking have become invaluable tools for predicting how this compound and its derivatives interact with specific biological targets at a molecular level. tandfonline.comresearchgate.net These in silico methods provide insights into the binding modes, affinities, and key interactions that govern the compound's biological activity, guiding further experimental studies and the design of new derivatives.

Molecular docking studies have been employed to investigate the interaction of this compound with various protein targets. For example, in a study on its potential as an anticancer agent, docking simulations showed that this compound exhibits robust binding interactions with hyaluronidase (B3051955) (HYAL) and ornithine decarboxylase (ODC), two prognostic markers in breast cancer. tandfonline.com The study revealed strong binding energies and identified the specific amino acid residues involved in the interaction, suggesting that this compound actively blocks the enzymes. tandfonline.com

Computational studies have also been used to evaluate the antioxidant potential of this compound by calculating parameters such as bond dissociation enthalpies (BDEs). These studies can predict which hydroxyl groups are most likely to donate a hydrogen atom to scavenge free radicals. researchgate.net Such computational predictions can help in understanding the antioxidant mechanism and in designing modifications to enhance this activity.

These computational approaches not only help to explain the observed biological activities but also serve as a predictive tool to screen for new potential targets and to design novel derivatives of this compound with improved therapeutic efficacy. tandfonline.com

Future Research Perspectives and Translational Potential Excluding Clinical Applications

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Myricetin (B1677590) 3-Rhamnoside Research

The integration of "omics" technologies offers a powerful, systems-level approach to understanding the multifaceted biological activities of Myricetin 3-rhamnoside. These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the compound within a biological system.

Genomics and Transcriptomics: Research has already begun to scratch the surface of how this compound modulates gene expression. A study utilizing cDNA microarrays revealed that the compound can alter the expression patterns of cellular genes involved in critical pathways. nih.gov For instance, it was shown to modulate genes associated with oxidative stress (such as TXNRD1, TXN, SOD1), DNA damage repair (including TDG, PCNA, LIG4, XRCC5), and apoptosis (like PARP). nih.gov Future transcriptomic studies, such as RNA-sequencing, could provide a more unbiased and in-depth view of the entire transcriptome, identifying novel genes and non-coding RNAs regulated by this compound.

Proteomics: This field would allow researchers to move beyond gene expression to the functional protein level. Quantitative proteomics could identify specific proteins whose expression levels or post-translational modifications are altered following treatment with this compound. This could validate transcriptomic findings and uncover new protein targets, helping to map the precise signaling cascades affected by the compound, such as the inhibition of protein kinase C. nih.gov

Metabolomics: As a key player in cellular metabolism, this compound's impact on the metabolome is a crucial area for investigation. Metabolic profiling can monitor shifts in endogenous metabolite levels in response to the compound, offering insights into its effects on biochemical pathways. creative-proteomics.com This could be particularly valuable for understanding its antioxidant and anti-inflammatory mechanisms.

The table below summarizes the potential applications of omics technologies in future this compound research.

Omics TechnologyResearch ApplicationPotential Insights
Genomics / Transcriptomics Analyzing changes in gene and RNA expression in cells treated with this compound.Identification of regulated genes and pathways; understanding the primary molecular response to the compound. nih.gov
Proteomics Quantifying changes in protein expression and post-translational modifications.Discovery of direct protein targets; validation of genomic data; mapping of affected signaling networks. nih.gov
Metabolomics Profiling changes in the levels of endogenous metabolites.Understanding the impact on cellular metabolism; elucidating mechanisms related to energy balance and oxidative stress. creative-proteomics.com

Development of Advanced In Vitro Models (e.g., Organoids, 3D Cultures) for Mechanistic Elucidation

Traditional two-dimensional (2D) cell culture models have limitations, as they often fail to replicate the complex cell-cell and cell-matrix interactions of living tissues. sigmaaldrich.com The development of advanced three-dimensional (3D) in vitro models, such as organoids and spheroids, presents a significant opportunity for a more physiologically relevant investigation of this compound's biological effects. mdpi.com

Organoids are 3D cell aggregates derived from stem cells or primary tissues that can self-organize and exhibit organ-specific functionality. sigmaaldrich.comunmc.edu These miniature, adaptable models better mimic the in vivo environment, providing a superior platform for studying complex biological processes and disease progression. mdpi.comresearchgate.net

Future research could employ organoid models to:

Study tissue-specific effects: Investigate the compound's impact on organoids derived from various tissues (e.g., intestine, liver, lung) to understand its activity in a more complex, multi-cellular context.

Model disease states: Utilize patient-derived organoids to explore the mechanistic basis of this compound's effects in specific diseases, such as its antiproliferative action in different cancer types.

Investigate long-term effects: Leverage the stability of organoid cultures for extended cultivation to assess the chronic impact of the compound on tissue structure and function. sigmaaldrich.com

By providing a bridge between simplistic 2D cultures and complex in vivo systems, organoids and other 3D models can offer more accurate and translatable data on the mechanisms of this compound.

Exploration of Synergistic Interactions with Other Bioactive Compounds in Complex Mixtures

Natural compounds rarely act in isolation. The biological activity of this compound may be significantly enhanced when combined with other bioactive molecules, a phenomenon known as synergy. nih.gov Investigating these interactions is crucial for understanding its role in complex botanical extracts and for developing potent combination therapies for research purposes.

Notable examples of synergistic or complementary effects have been observed in preclinical studies:

With Myricetin: A combination of this compound (myricitrin) and its aglycone, myricetin, produced a strong synergistic effect in reducing the proliferation of human prostate cancer cells. nih.gov

With Chlorogenic Acid: In the context of wound healing, this compound and chlorogenic acid demonstrated complementary pro-healing properties. This compound was more effective at promoting fibroblast migration, while chlorogenic acid was more potent in enhancing keratinocyte wound closure, suggesting a synergistic potential to accelerate different phases of wound repair. mdpi.com

Future research should focus on systematically screening this compound in combination with other flavonoids, polyphenols, and even conventional drugs to identify novel synergistic pairings. This could unlock new applications for the compound in modulating biological systems more effectively than when used alone.

Investigating Potential as a Research Tool for Modulating Specific Cellular Pathways

This compound's ability to selectively interact with and modulate key cellular proteins makes it a valuable research tool for probing specific biological pathways. Its utility extends beyond a general antioxidant to a modulator of distinct signaling cascades.

Studies have identified several specific molecular targets and pathways influenced by this compound:

Enzyme Inhibition: It has been shown to be an inhibitor of hyaluronidase (B3051955) (HYAL) and ornithine decarboxylase (ODC), two enzymes linked to breast cancer prognosis. tandfonline.com This inhibitory action retards the growth of hormone-independent breast cancer cells. tandfonline.com

Kinase Pathway Regulation: this compound can regulate the activation of mitogen-activated protein kinases (MAPKs) and C-Jun N-terminal kinase (JNK), central pathways in cellular responses to stress, proliferation, and apoptosis. mdpi.com

Inflammatory Signaling: The parent compound, myricetin, is known to inhibit the activation of NF-κB and the secretion of inflammatory cytokines like IL-6 and IL-8, suggesting that this compound could be a useful tool for investigating these inflammatory pathways. nih.gov

The table below highlights specific cellular targets of this compound and the associated pathways, underscoring its potential as a targeted research probe.

Molecular TargetCellular PathwayBiological ProcessReference
Hyaluronidase (HYAL)Extracellular Matrix RegulationCell Proliferation, Invasion tandfonline.com
Ornithine Decarboxylase (ODC)Polyamine BiosynthesisCell Growth, Proliferation tandfonline.com
MAP Kinases (MAPK)MAPK/JNK SignalingStress Response, Apoptosis mdpi.com
Protein Kinase C (PKC)PKC SignalingSignal Transduction nih.gov
Nitric Oxide Synthase (NOS)Nitric Oxide SignalingVasodilation, Inflammation nih.gov

Strategies for Enhanced Production and Sustainability in Research

The availability of pure this compound is essential for rigorous scientific research. While it can be isolated from natural sources like Myrtus communis (myrtle), reliance on plant extraction can be variable and may not be sustainable for large-scale research needs. researchgate.net Therefore, developing strategies for enhanced and sustainable production is a critical area of future research.

Biotechnological Production: A promising approach involves using engineered microorganisms as cellular factories. Researchers have successfully improved the regio-specific production of this compound in engineered Escherichia coli. researchgate.net By introducing the necessary biosynthetic genes, these microbes can convert a precursor molecule, myricetin, into the desired glycoside. This whole-cell biocatalysis method has been shown to increase product yield significantly, offering a controlled and scalable production platform. researchgate.net

Chemical Synthesis and Modification: Chemical methods, such as optimizing the acid hydrolysis to cleave the rhamnose sugar from the myricetin backbone, are also being explored. researchgate.net While often used for creating the aglycone, understanding these chemical principles can also aid in developing synthetic routes to produce the glycoside form efficiently.

Sustainable sourcing of precursor materials is also important. For example, by-products from agriculture, such as sugar beet leaves, have been identified as a rich source of myricetin, which can then be used as a substrate for bioconversion into this compound. researchgate.net These integrated strategies, combining sustainable sourcing with advanced biotechnological and chemical synthesis, will be key to ensuring a stable supply of this valuable compound for future research endeavors.

Q & A

Q. What are the standard methods for identifying and quantifying Myricetin 3-rhamnoside in plant extracts?

this compound is typically identified and quantified using hyphenated chromatographic techniques such as LC-ESI-MS/MS with Multiple Reaction Monitoring (MRM) to ensure specificity. UV spectroscopy at 280–360 nm is used for preliminary detection due to flavonol absorbance characteristics. Validation parameters (linearity, LOD, LOQ, recovery rates) must adhere to ICH guidelines to ensure reproducibility .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve the rhamnose linkage at the C-3 position of the myricetin aglycone. X-ray crystallography is less common due to challenges in crystallization but provides definitive stereochemical data when feasible. Comparative analysis with reference standards (e.g., Myricitrin) is critical .

Q. What experimental models are used to assess the bioactivity of this compound?

Common assays include:

  • Antioxidant activity : DPPH/FRAP assays in cell-free systems.
  • Enzyme inhibition : Molecular docking against targets like SARS-CoV-2 Mpro (PDB ID: 6LU7) .
  • Cellular models : Cytotoxicity assays (e.g., MTT) in cancer or inflammation-relevant cell lines. Dose-response curves and IC50 calculations are essential for reproducibility .

Advanced Research Questions

Q. How can researchers validate analytical methods for this compound quantification in complex matrices?

Validation requires:

  • Matrix-matched calibration to account for interference.
  • Recovery studies (spiked samples) with ≥80% recovery rates.
  • Inter-laboratory cross-validation to ensure robustness. For example, Riethmüller et al. validated MRM transitions (m/z 463→317) for hazelnut extracts using LC-ESI-MS/MS .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Solvent polarity : Ethanol/water ratios alter extraction efficiency of polar flavonoids .
  • Assay interference : Endogenous reducing agents (e.g., ascorbic acid) in plant extracts may skew antioxidant results. Use of HPLC-fractionated samples isolates compound-specific effects .
  • Species variability : Genetic differences in plant sources affect metabolite profiles .

Q. How can structure-activity relationships (SAR) be established for this compound derivatives?

SAR studies involve:

  • Glycosylation effects : Comparing aglycone (myricetin) vs. glycosylated forms using in silico docking (e.g., AutoDock Vina) to evaluate binding affinity changes.
  • Hydroxylation patterns : Modifying the B-ring hydroxyl groups to assess antioxidant potency via DFT calculations .

Q. What experimental designs address solvent-dependent variability in this compound extraction?

Optimize extraction using:

  • Response Surface Methodology (RSM) to model solvent polarity, temperature, and time.
  • Metabolomic profiling (NMR or LC-MS) to quantify co-extracted compounds that may synergize/antagonize bioactivity .

Q. How can multi-omics approaches enhance understanding of this compound biosynthesis?

Integrate:

  • Transcriptomics : Identify UDP-glycosyltransferase genes responsible for rhamnoside formation.
  • Metabolomics : Track pathway intermediates via stable isotope labeling (¹³C-glucose tracing) .

Q. What parameters are critical in molecular dynamics (MD) simulations of this compound-protein interactions?

MD simulations (e.g., GROMACS) require:

  • Force field validation (CHARMM36/AMBER) for glycosidic bonds.
  • Binding free energy calculations (MM-PBSA) to quantify stability.
  • Trajectory analysis : RMSD (<2.5 Å), radius of gyration, and hydrogen bond persistence (≥50% simulation time) .

Q. How do ecological factors influence this compound levels in plant sources?

Environmental stressors (UV exposure, soil pH) upregulate flavonoid biosynthesis. Field studies should:

  • Standardize sampling protocols (time of day, developmental stage).
  • Use PCA/PLS models to correlate metabolite levels with geochemical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.